1-Morpholino-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

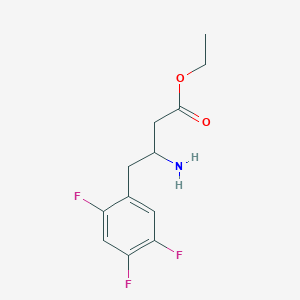

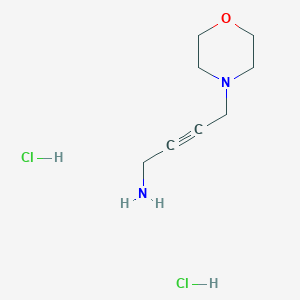

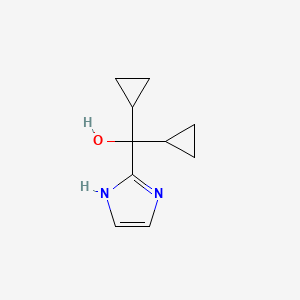

“1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1086380-62-2. It has a molecular weight of 214.22 and its linear formula is C9 H14 N2 O4 .

Synthesis Analysis

1-Substituted 5-oxopyrrolidine-3-carboxylic acids, which include “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid”, can be prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds have shown to possess analgesic and antihypoxic effects of varying strength .Physical And Chemical Properties Analysis

The molecular weight of “1-Morpholino-5-oxopyrrolidine-3-carboxylic acid” is 214.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the search results.Scientific Research Applications

Novel Scaffolds for Drug Discovery

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid has been synthesized as part of novel scaffolds with rigid inherent three-dimensional conformation. These scaffolds, containing both morpholine and pyrrolidine motifs, are used as compact modules for optimizing physicochemical and pharmacokinetic properties of drug candidates in drug discovery (Wu et al., 2016).

Treatment and Nursing Application

A heterocycle compound synthesized using 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid has been explored for its application in treating and nursing children with bronchial pneumonia. Its biological activity and effectiveness in reducing TNF-α and IL-1β in alveolar lavage fluid were studied (Ding & Zhong, 2022).

Synthesis of Bridged Bicyclic Morpholine Amino Acids

The compound has been utilized in the efficient synthesis of structurally novel morpholine amino acids. These acids serve as compact modules in medicinal chemistry, potentially modulating drug candidates' properties and introducing intellectual properties (Kou et al., 2017).

Fmoc-Protected Morpholine-3-carboxylic Acid Synthesis

Enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from dimethoxyacetaldehyde and serine methyl ester, is used in peptidomimetic chemistry on the solid phase, showing compatibility with solid-phase peptide synthesis (Sladojevich et al., 2007).

Antioxidant and Anticholinergic Activities

The synthesis of 1-Morpholino-5-oxopyrrolidine-3-carboxylic acid derivatives has shown significant antioxidant and anticholinergic activities. These derivatives were synthesized as natural bromophenols and tested for their radical scavenging abilities and enzyme inhibition properties (Rezai et al., 2018).

Antiproliferative Activity

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid derivatives have demonstrated significant antiproliferative activity against cancer cell lines. These compounds were synthesized and analyzed for their inhibitory activity and potential as cancer therapeutics (Lu et al., 2021).

Synthesis of Diastereomeric Acids

The synthesis of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids has been achieved through cyclocondensation, leading to transformations with peptide bond formation in the side chain to the morpholinone ring (Burdzhiev et al., 2014).

properties

IUPAC Name |

1-morpholin-4-yl-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c12-8-5-7(9(13)14)6-11(8)10-1-3-15-4-2-10/h7H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEVGQJIUJEABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670409 | |

| Record name | 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-5-oxopyrrolidine-3-carboxylic acid | |

CAS RN |

1086380-62-2 | |

| Record name | 1-(Morpholin-4-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)

![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)